BenchChemオンラインストアへようこそ!

SPR inhibitor 3

Sepiapterin reductase BH4 pathway Enzyme inhibition

SPR inhibitor 3 (SPRi3) is the most extensively cross-species validated SPR inhibitor for preclinical pain, autoimmune, and inflammation research. Unlike sulfa-based SPR inhibitors with off-target liabilities, SPRi3 offers defined selectivity over GCH1 (10 µM) and demonstrated target engagement in mouse and rat neuropathic pain models. Validated dosing (300 mg/kg i.p.), functional readouts (mechanical allodynia reversal, BH4 reduction), and a translational urinary sepiapterin biomarker enable reproducible PD monitoring. Nature- and Neuron-published validation in T-cell autoimmunity and colitis. Select SPRi3 for unambiguous SPR pharmacology.

Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
Cat. No. B610954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPR inhibitor 3
SynonymsSPRi3;  SPRi 3;  SPRi-3
Molecular FormulaC14H18N2O3
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)O)CCNC(=O)COC
InChIInChI=1S/C14H18N2O3/c1-9-11(5-6-15-14(18)8-19-2)12-7-10(17)3-4-13(12)16-9/h3-4,7,16-17H,5-6,8H2,1-2H3,(H,15,18)
InChIKeyYBXBWBBVLXZQBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SPR Inhibitor 3 Procurement Guide: Validated SPR Antagonist with Cross-Species Activity


SPR inhibitor 3 (SPRi3; CAS 1292285-54-1) is a synthetic small-molecule inhibitor of sepiapterin reductase (SPR), the terminal enzyme in the de novo tetrahydrobiopterin (BH4) biosynthetic pathway [1]. Structurally an N-acetylserotonin analogue claimed in WO2011047156A1, SPRi3 exhibits nanomolar binding affinity to recombinant human SPR (IC50 range 53–74 nM) and demonstrates functional reduction of biopterin levels in cell-based assays (IC50 5.2 μM) [2]. The compound has been pharmacologically validated in multiple disease-relevant models including neuropathic pain, inflammatory joint disease, colitis, and T-cell-mediated autoimmunity .

Why SPR Inhibitor 3 Cannot Be Substituted with Generic SPR Antagonists


SPR inhibitors represent a chemically and mechanistically heterogeneous class, precluding simple interchangeability. Sulfa drugs such as sulfasalazine and sulfathiazole inhibit SPR via noncompetitive mechanisms with IC50 values ranging from 31–180 nM, yet their primary pharmacology is directed toward bacterial folate synthesis and they carry established off-target liabilities [1]. Endogenous SPR inhibitors like xanthurenic acid lack drug-like properties suitable for reproducible pharmacological interrogation [2]. More recent SPR-targeting tool compounds (e.g., QM385) exhibit potency but lack the extensive cross-species characterization and multiple in vivo model validation datasets available for SPRi3 [3]. Selection of an inappropriate SPR inhibitor risks confounding experimental interpretation due to divergent selectivity profiles, species-specific potency variations, and incomplete target engagement data. The quantitative evidence below establishes precisely where SPRi3 offers differentiated, procurement-relevant characteristics.

Quantitative Differentiation Evidence for SPR Inhibitor 3: Procurement-Critical Data


Cross-Species SPR Inhibition Potency: SPRi3 vs. Published Comparator Range

SPRi3 inhibits recombinant human SPR with IC50 values of 53–74 nM across multiple independent determinations . Against recombinant rat SPR, SPRi3 demonstrates approximately 4.4-fold greater potency (IC50 14 nM) compared to human enzyme [1]. In contrast, the sulfa drug class of SPR inhibitors (sulfasalazine, sulfathiazole, sulfapyridine, sulfamethoxazole, chlorpropamide) exhibits IC50 values ranging from 31–180 nM against human SPR, with sulfasalazine representing the most potent member of that chemotype [2].

Sepiapterin reductase BH4 pathway Enzyme inhibition

Functional Target Engagement: Cell-Based Biopterin Reduction by SPRi3

SPRi3 reduces intracellular biopterin levels in cell-based assays with an IC50 of 5.2 μM [1]. In primary mouse sensory neuron cultures, SPRi3 reduces SPR activity with an IC50 of 450 nM . Comparative cellular potency data for other SPR tool compounds are limited; however, QM385 inhibits BH4 levels in human PBMCs with an IC50 of 74 nM and in mouse splenocytes with an IC50 of 35 nM, indicating divergent species-specific cellular activity profiles across SPR inhibitor chemotypes .

Target engagement BH4 biosynthesis Cellular pharmacology

In Vivo Analgesic Efficacy in Neuropathic Pain Models: SPRi3 vs. Vehicle Control

Intraperitoneal administration of SPRi3 at 300 mg/kg reduces mechanical allodynia in mouse models of spared nerve injury (SNI) and chronic constriction injury (CCI) . In the SNI model, both single-dose and 3-day bidaily dosing regimens produced significant elevations in mechanical pain thresholds relative to vehicle-treated controls [1]. SPRi3 treatment concomitantly decreased brain BH4 levels, confirming target engagement in vivo . Notably, no development of tolerance or adverse effects was observed following repeated SPRi3 administration [2].

Neuropathic pain In vivo pharmacology Mechanical allodynia

Target Selectivity Profile: SPRi3 Discriminates SPR from Upstream BH4 Pathway Enzyme

SPRi3 demonstrates selectivity for SPR over GTP cyclohydrolase 1 (GCH1), the rate-limiting enzyme in the BH4 biosynthetic pathway, in primary mouse dorsal root ganglia sensory neurons at 10 μM . This selectivity profile is procurement-relevant because non-selective BH4 pathway inhibitors or GCH1-targeted approaches would produce distinct and potentially confounding pharmacological effects. Genetic studies have established that GCH1 polymorphisms and SPR inhibition produce overlapping but non-identical pain phenotypes [1].

Selectivity profiling GCH1 BH4 pathway

Translational Target Engagement Biomarker: Urinary Sepiapterin as a Noninvasive PD Readout

SPR inhibition leads to accumulation of sepiapterin, the endogenous SPR substrate, providing a quantitative pharmacodynamic biomarker. In mice and healthy human volunteers treated with SPR inhibitors, increased urinary sepiapterin levels demonstrated high sensitivity (70–85%) and high specificity (82–88%) for predicting SPR inhibition/target engagement [1]. This biomarker has been validated with sulfasalazine, a disease-modifying antirheumatic drug that acts in part via SPR inhibition [2].

Pharmacodynamic biomarker Target engagement Translational pharmacology

Immunomodulatory Activity: SPRi3 Suppresses T Cell Proliferation in Autoimmunity Models

SPRi3 (50 μM) inhibits proliferation of anti-CD3/anti-CD28-stimulated human peripheral blood mononuclear cells (PBMCs) and isolated CD4+ T cells . In the colitis model involving adoptive transfer of wild-type CD4+ T cells into Rag1−/− hosts, SPRi3 treatment (300 mg/kg) significantly ameliorated disease severity and suppressed intestinal T cell infiltration [1]. These immunomodulatory effects are mediated through BH4-dependent alterations in T cell iron metabolism and mitochondrial bioenergetics [2].

T cell biology Autoimmunity Immunometabolism

Recommended Application Scenarios for SPR Inhibitor 3 Based on Validated Evidence


Neuropathic Pain Target Validation Studies Requiring Cross-Species SPR Inhibition

SPRi3 is validated in both mouse (SNI, CCI) and rat models of neuropathic pain, with established dosing (300 mg/kg i.p.) and functional readouts including mechanical allodynia reversal and brain BH4 reduction [1]. The availability of potency data for both human and rodent SPR enables rational interspecies dose scaling and minimizes experimental variability in translational pain research programs. Key in vivo endpoints include mechanical pain threshold quantification and BH4 tissue level measurement [2].

T Cell-Mediated Autoimmunity and Immunometabolism Investigations

SPRi3 suppresses T cell proliferation at 50 μM in vitro and ameliorates disease in the CD4+ T cell transfer colitis model at 300 mg/kg [1]. Applications include studying BH4-dependent regulation of T cell iron metabolism and mitochondrial bioenergetics, as well as preclinical evaluation of SPR inhibition in autoimmune conditions. This scenario leverages SPRi3's validated immunomodulatory pharmacology established in Nature-published work [2].

Inflammatory Joint Pain Studies with Biomarker-Enabled Target Engagement Monitoring

SPR inhibition reduces inflammatory joint pain in the CAIA mouse model without affecting signs of inflammation, indicating selective analgesic rather than anti-inflammatory activity [1]. This application scenario is enhanced by the availability of urinary sepiapterin as a noninvasive target engagement biomarker (sensitivity 70–85%, specificity 82–88%), enabling longitudinal PD monitoring without terminal procedures [2]. This biomarker translates between mice and humans, supporting preclinical-to-clinical research continuity.

BH4 Pathway Selectivity Studies Distinguishing SPR from GCH1 Pharmacology

For researchers requiring clean mechanistic dissection of SPR-specific versus GCH1-mediated effects within the BH4 pathway, SPRi3 provides defined selectivity (no GCH1 inhibition at 10 μM in primary sensory neurons) [1]. This enables unambiguous interpretation of SPR pharmacology without confounding upstream pathway effects. The compound is suitable for comparative studies against GCH1 modulators or for validating SPR as a therapeutic target in systems where BH4 pathway redundancy may influence outcomes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for SPR inhibitor 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.